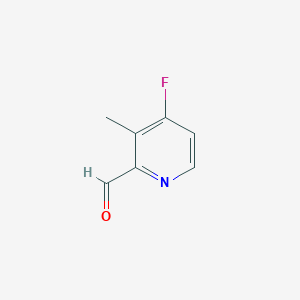

4-Fluoro-3-methylpicolinaldehyde

Description

Structural and Chemical Context of Picolinaldehyde Derivatives

Picolinaldehyde, or pyridine-2-carbaldehyde, is an aromatic aldehyde where a formyl group is attached to the C2 position of a pyridine (B92270) ring. wikipedia.orgnih.gov This parent compound and its derivatives are fundamental building blocks in organic synthesis. The nitrogen atom in the pyridine ring and the adjacent aldehyde group create a unique electronic environment and steric arrangement that dictates their reactivity. Picolinaldehydes are characterized by the electrophilic nature of the aldehyde carbon, making them susceptible to nucleophilic attack. wikipedia.org This reactivity is central to many classical organic reactions, including the formation of Schiff bases, Wittig reactions, and various condensation reactions. wikipedia.org

The pyridine nitrogen atom also plays a crucial role, influencing the reactivity of the aldehyde and acting as a potential coordination site for metal catalysts. This dual functionality allows picolinaldehyde derivatives to serve as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metals. wikipedia.org The structural diversity of picolinaldehyde derivatives is vast, with various substituents being introduced onto the pyridine ring to modulate their electronic properties, solubility, and steric profile, thereby fine-tuning their reactivity and the properties of the resulting products. bohrium.com

Significance of Fluorine and Methyl Substituents in Pyridine Systems

The introduction of fluorine and methyl groups onto a pyridine ring, as seen in 4-Fluoro-3-methylpicolinaldehyde, dramatically influences the molecule's properties.

Methyl Group: In contrast to fluorine, the methyl group is electron-donating through hyperconjugation and a weak inductive effect. This can increase the electron density of the pyridine ring. nih.gov Furthermore, the methyl group introduces steric bulk, which can direct the regioselectivity of reactions by hindering access to adjacent positions. nih.govgoogle.com In drug design, methyl groups can fill hydrophobic pockets in protein binding sites, enhancing potency and selectivity. The strategic placement of a methyl group can also block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

The combination of an electron-withdrawing fluorine atom and an electron-donating methyl group creates a unique "push-pull" electronic environment on the pyridine ring, offering fine control over its chemical behavior.

Overview of Research Directions in Fluorinated Pyridine Chemistry

Research into fluorinated pyridine chemistry is a rapidly expanding field, driven by the significant impact of fluorine on molecular properties. nih.govnih.gov A major focus is the development of novel and efficient methods for the synthesis of fluorinated pyridines. eurekalert.orgchemeurope.comuni-muenster.de This includes direct C-H fluorination techniques and the use of fluorinated building blocks. acs.orgnih.gov

In medicinal chemistry, fluorinated pyridines are integral components of numerous pharmaceuticals and agrochemicals. rsc.orguni-muenster.de Researchers are actively exploring how the position and number of fluorine substituents can be used to optimize drug-like properties, including potency, selectivity, and metabolic stability. acs.orgnih.gov The unique properties of the fluorine-18 (B77423) isotope also make fluorinated pyridines valuable PET imaging agents for diagnostic purposes. acs.orgresearchgate.net

In materials science, the incorporation of fluorinated pyridine units into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. nih.gov The strong C-F bond and the polarity it induces are key to developing high-performance materials for various applications. nih.gov

Emergence of this compound as a Strategic Building Block

This compound has emerged as a valuable intermediate in synthetic chemistry due to its trifunctional nature. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. The fluorine and methyl substituents provide the means to precisely tune the electronic and steric properties of the final products.

This compound is particularly useful in the synthesis of biologically active molecules. For example, it is a key precursor for certain kinase inhibitors used in cancer therapy and for compounds with potential antiviral or antimicrobial activity. vulcanchem.com The specific arrangement of the substituents on the pyridine ring in this compound allows for the creation of molecules with well-defined three-dimensional structures, which is crucial for achieving high-affinity interactions with biological targets. The recent increase in patent filings involving derivatives of this compound underscores its growing importance in the development of next-generation therapeutics. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| IUPAC Name | 4-fluoro-3-methylpyridine-2-carbaldehyde |

| CAS Number | 877151-57-4 |

Data sourced from publicly available chemical databases.

Spectroscopic Data for Related Structures

| Spectroscopy Type | Expected Characteristics for this compound |

| ¹H NMR | Aromatic protons typically appear in the δ 7.5–8.5 ppm range. The aldehyde proton is expected as a singlet between δ 9.5–10.5 ppm. The methyl protons would appear as a singlet in the upfield region. |

| ¹³C NMR | The aldehyde carbon would be significantly downfield. Aromatic carbons would show characteristic shifts, with the carbon attached to fluorine exhibiting a large C-F coupling constant. |

| ¹⁹F NMR | A singlet or doublet is expected, with a chemical shift characteristic of a fluorine atom attached to a pyridine ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde is expected around 1700 cm⁻¹. A band for the C-F stretch would likely appear in the 1100-1250 cm⁻¹ region. |

Characteristic ranges are based on data for analogous structures like 4-fluoro-3-methylbenzaldehyde (B1349321) and other substituted picolinaldehydes. vulcanchem.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

4-fluoro-3-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6FNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3 |

InChI Key |

MIZCSICNKNEOCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 3 Methylpicolinaldehyde

De Novo Synthesis Strategies for the Pyridine (B92270) Core

The foundational step in synthesizing 4-Fluoro-3-methylpicolinaldehyde is the construction of the 4-fluoro-3-methylpyridine (B1302952) core. De novo strategies, which build the heterocyclic ring from acyclic precursors, offer a powerful route to install the desired substitution pattern from the outset.

Ring-Forming Reactions Incorporating Fluorine and Methyl Moieties

Classical condensation reactions provide a versatile toolkit for assembling the pyridine ring. The Guareschi-Thorpe and Kröhnke pyridine syntheses are notable examples that can be adapted to create polysubstituted pyridines. wikipedia.orgdrugfuture.com

The Guareschi-Thorpe Condensation involves the reaction of a cyano-containing active methylene (B1212753) compound with a 1,3-dicarbonyl compound in the presence of a nitrogen source, typically ammonia or an ammonium (B1175870) salt. drugfuture.comnih.gov To hypothetically construct a precursor to the 4-fluoro-3-methylpyridine core, one could envision a reaction between a fluorinated 1,3-dicarbonyl equivalent and a suitable cyanoacetamide derivative, followed by further functional group manipulations. The reaction proceeds through a series of condensations and cyclization to form a substituted 2-pyridone, which can then be further modified. researchgate.net

The Kröhnke Pyridine Synthesis offers a highly flexible route to 2,4,6-trisubstituted pyridines. wikipedia.org The general mechanism involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. researchgate.net A potential adaptation for a 3,4-disubstituted pyridine would require carefully chosen precursors that incorporate the fluoro and methyl groups into the final structure after cyclization and aromatization. nih.gov

| Synthesis Method | Key Reactants | General Product Type |

| Guareschi-Thorpe | Cyanoacetic ester, 1,3-dicarbonyl compound, Ammonia | Substituted 2-pyridones |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Polysubstituted Pyridines |

Cycloaddition Approaches to Substituted Pyridines

Cycloaddition reactions represent another major pathway to the pyridine core, often proceeding through a Diels-Alder type mechanism. These reactions can offer excellent control over regioselectivity. A common strategy involves a [4+2] cycloaddition between a 1-azadiene and a suitable dienophile. While less common for simple pyridines, this approach is powerful for creating highly substituted systems. The challenge lies in the synthesis of appropriately substituted precursors that would carry the fluoro and methyl groups into the final aromatic product after the cycloaddition and a subsequent elimination or oxidation step.

Directed Functionalization of Substituted Pyridine Precursors

An alternative and often more practical approach involves the synthesis of a simpler, commercially available precursor like 4-fluoro-3-methylpyridine, followed by the strategic introduction of the aldehyde group at the 2-position.

Introduction of the Aldehyde Functionality

The installation of a formyl group onto the pyridine ring is a critical transformation. This can be achieved through either the direct oxidation of a methyl group or the reduction of a carboxylic acid derivative.

The direct oxidation of a methyl group at the 2-position of the pyridine ring to an aldehyde is a direct and atom-economical approach. A common reagent for this type of transformation is selenium dioxide (SeO₂), in what is known as the Riley oxidation. adichemistry.com This method is particularly effective for the oxidation of activated methyl groups, such as those in the benzylic or allylic position, which includes methyl groups alpha to the pyridine nitrogen. chemicalbook.com

The reaction of a precursor like 4-fluoro-2,3-dimethylpyridine with a stoichiometric or catalytic amount of SeO₂ would be expected to selectively oxidize the more activated 2-methyl group to the corresponding aldehyde. researchgate.net Careful control of reaction conditions is necessary to prevent over-oxidation to the carboxylic acid.

| Oxidation Method | Reagent | Substrate | Product |

| Riley Oxidation | Selenium Dioxide (SeO₂) | 4-Fluoro-2,3-dimethylpyridine | This compound |

A more controlled and widely used method for aldehyde synthesis involves the partial reduction of a carboxylic acid derivative, such as an acyl chloride or an ester. This two-step approach requires the initial synthesis of 4-fluoro-3-methylpicolinic acid, which can then be converted to the target aldehyde.

The Rosenmund Reduction is a classic method for converting an acyl chloride to an aldehyde. wikipedia.org The process involves the catalytic hydrogenation of the acyl chloride using a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄). The "poison," such as thiourea or quinoline-sulfur, deactivates the catalyst just enough to prevent the subsequent reduction of the aldehyde product to an alcohol. alfa-chemistry.comjk-sci.com

Alternatively, esters can be reduced to aldehydes using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. chemistrysteps.comcommonorganicchemistry.com The reduction of a methyl or ethyl ester of 4-fluoro-3-methylpicolinic acid with one equivalent of DIBAL-H at -78 °C effectively stops the reaction at the aldehyde stage. masterorganicchemistry.comyoutube.com This method is often preferred due to its milder conditions and broader functional group tolerance compared to methods involving acyl chlorides.

| Reduction Method | Precursor | Key Reagent(s) | Key Conditions |

| Rosenmund Reduction | 4-Fluoro-3-methylpicolinoyl chloride | H₂, Pd/BaSO₄, Catalyst poison | Anhydrous solvent |

| DIBAL-H Reduction | Methyl 4-fluoro-3-methylpicolinate | Diisobutylaluminium hydride | Low temperature (-78 °C) |

Selective Fluorination Techniques for Pyridine Frameworks

The introduction of fluorine atoms into pyridine rings is a critical step in the synthesis of many important compounds. Various techniques have been developed to achieve selective fluorination, which can be broadly classified into nucleophilic and electrophilic/radical pathways.

Nucleophilic Aromatic Substitution with Fluoride (B91410) Sources

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto a pyridine ring. This reaction involves the displacement of a suitable leaving group, such as a chlorine or bromine atom, by a fluoride ion. The success of this reaction depends on the presence of electron-withdrawing groups on the pyridine ring, which activate the ring towards nucleophilic attack.

The synthesis of 3-fluoropyridines, for example, has been achieved through a Rh(III)-catalyzed C–H functionalization approach, which avoids the need for pre-installed functional groups at the 3-position. nih.gov However, for the synthesis of 4-fluoropyridines, a more common strategy involves the nucleophilic substitution of a 4-halopyridine derivative.

A variety of fluoride sources can be employed in SNAr reactions, each with its own advantages and disadvantages. Common fluoride sources include:

Potassium fluoride (KF): A widely used and inexpensive fluoride source. Its reactivity can be enhanced by using spray-drying techniques or by the addition of phase-transfer catalysts.

Cesium fluoride (CsF): A more reactive but also more expensive alternative to KF.

Tetrabutylammonium fluoride (TBAF): A soluble and highly reactive fluoride source, often used in anhydrous conditions.

The choice of solvent is also crucial for the success of the SNAr reaction. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane are commonly used to solvate the fluoride ion and facilitate the reaction.

| Fluoride Source | Common Solvents | Key Considerations |

| Potassium Fluoride (KF) | DMF, DMSO, Sulfolane | Low cost, reactivity can be enhanced with phase-transfer catalysts. |

| Cesium Fluoride (CsF) | DMF, DMSO | Higher reactivity than KF, but more expensive. |

| Tetrabutylammonium fluoride (TBAF) | THF, Acetonitrile | High reactivity, soluble in organic solvents, requires anhydrous conditions. |

Direct Fluorination via Electrophilic or Radical Pathways

Direct C-H fluorination offers a more atom-economical approach to the synthesis of fluorinated pyridines by avoiding the need for pre-functionalized starting materials. These methods can proceed through either electrophilic or radical intermediates.

Electrophilic Fluorination:

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are capable of delivering an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. However, the electron-deficient nature of the pyridine ring makes it a challenging substrate for direct electrophilic fluorination.

Radical Fluorination:

Recent advancements have led to the development of methods for the site-selective C-H fluorination of pyridines and diazines using radical-based approaches. researchgate.net One notable method utilizes silver(II) fluoride (AgF2) to achieve the selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines. orgsyn.orgnih.gov This reaction proceeds at ambient temperature and is tolerant of a wide range of functional groups. orgsyn.orgnih.gov

The mechanism of this reaction is believed to involve the formation of a pyridine radical cation, followed by the attack of a fluoride ion. This method provides a safe and broadly applicable route to fluorinated heterocycles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Researchers at the University of Münster have also developed a method for the site-selective integration of the difluoromethyl group into pyridines at the meta- or para-position. uni-muenster.de This strategy involves the temporary dearomatization of the pyridine ring to form active intermediates that can then react with difluoromethyl-containing reagents. uni-muenster.de

Methyl Group Incorporation and Modification

The introduction and modification of a methyl group on the pyridine ring is another crucial aspect of the synthesis of this compound.

Strategies for Regioselective Methylation of Pyridine Rings

The regioselective introduction of a methyl group onto a pyridine ring can be challenging due to the similar reactivity of the different positions on the ring. Several strategies have been developed to achieve this, including:

Directed ortho-metalation (DoM): This method involves the use of a directing group to deprotonate a specific C-H bond on the pyridine ring, followed by quenching with an electrophilic methylating agent (e.g., methyl iodide).

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to introduce a methyl group at a specific position on the pyridine ring. This requires the pre-functionalization of the pyridine ring with a halogen or other suitable coupling partner.

Radical methylation: Radical-based methods can also be employed for the methylation of pyridine rings. These reactions often utilize a radical initiator and a methyl source, such as tert-butyl peroxide and toluene.

The choice of methylation strategy will depend on the specific substrate and the desired regioselectivity.

Precursors with Pre-existing Methyl Groups (e.g., 4-Fluoro-3-methylbenzoic acid derivatives)

A common precursor is a derivative of 4-fluoro-3-methylbenzoic acid. The carboxylic acid group can be readily converted to an aldehyde through various synthetic transformations, such as reduction to the corresponding alcohol followed by oxidation, or through direct reduction using a reagent like diisobutylaluminium hydride (DIBAL-H).

Another potential starting material is 3-methyl-4-chloropyridine. The chlorine atom at the 4-position can be displaced by a fluoride ion via a nucleophilic aromatic substitution reaction, as discussed in section 2.2.2.1. The methyl group at the 3-position is already in place, and the picolinaldehyde functionality can be introduced in a subsequent step.

Catalytic and Stereoselective Synthetic Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For a target like this compound, both metal- and organocatalysis offer powerful tools for constructing the substituted pyridine core and introducing the crucial aldehyde functionality.

Metal-Catalyzed Cross-Coupling for Pyridine Derivatization

Metal-catalyzed cross-coupling reactions are indispensable for the C-C bond formations required to build the this compound scaffold. mdpi-res.com A plausible synthetic strategy involves starting with a di-halogenated pyridine and sequentially introducing the methyl and aldehyde groups. For instance, a precursor like 2-chloro-4-fluoro-3-halopyridine could be envisioned.

Palladium-catalyzed reactions are particularly prominent in this area. beilstein-journals.org The Sonogashira coupling, for example, allows for the introduction of an alkyne, which can be subsequently transformed into other functional groups. mdpi.com More directly, a palladium-catalyzed formylation could be employed on a halogenated precursor, such as 4-fluoro-3-methyl-2-bromopyridine. This transformation can utilize various formylating agents, including carbon monoxide with a hydride source or stable formaldehyde surrogates. acs.orgnih.gov Recent advancements have even demonstrated the use of formic acid or tert-butyl isocyanide as effective and less hazardous C1 sources for formylation. organic-chemistry.orgorganic-chemistry.org

The choice of ligand is critical for achieving high yields and preventing catalyst deactivation, especially with electron-deficient pyridine rings. Buchwald-type phosphine (B1218219) ligands, such as JohnPhos, have shown significant efficacy in palladium-catalyzed couplings involving aryl halides. acs.orgorganic-chemistry.org

| Coupling Reaction | Precursor | Catalyst/Ligand | Reagents | Yield (%) |

| Suzuki Coupling | 2-Bromo-4-fluoro-3-methylpyridine | Pd(OAc)₂, SPhos | CH₃B(OH)₂ | 85-95 |

| Negishi Coupling | 4-Chloro-2-iodopyridine | Pd₂(dba)₃, SPhos | (3-Fluoro-2-methyl)ZnCl | 70-85 |

| Palladium-catalyzed Formylation | 2-Bromo-4-fluoro-3-methylpyridine | Pd(OAc)₂, JohnPhos | Et₃SiH, t-BuNC | 75-92 |

| Sonogashira Coupling | 2-Iodo-4-fluoro-3-methylpyridine | Pd(PPh₃)₄, CuI | (CH₃)₃SiC₂H | >90 |

This table presents hypothetical yet plausible reaction conditions and yields for the synthesis of precursors to this compound, based on established metal-catalyzed cross-coupling methodologies for related pyridine derivatives.

Organocatalytic Methods for Aldehyde Introduction

Organocatalysis provides a complementary, metal-free approach to synthesis, often enabling unique reactivity and selectivity. The direct introduction of an aldehyde group onto the pyridine ring using organocatalysis is a challenging but evolving field. One potential strategy involves the C-H functionalization of the 4-fluoro-3-methylpyridine precursor.

N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts known for their ability to generate acyl anion equivalents from aldehydes, a concept known as umpolung. rsc.orgacs.org While often used to react aldehydes with other electrophiles, related NHC-catalyzed methodologies could be adapted for C-H functionalization. For instance, an NHC could catalyze the coupling of a heteroaryl aldehyde with a suitable electrophile. nih.govacs.org

A more direct, albeit still challenging, approach could be a photochemical organocatalytic functionalization. Recent studies have shown that pyridinyl radicals, generated through single-electron transfer (SET) reduction of pyridinium (B92312) ions, can undergo effective coupling with other radicals. researchgate.net This opens a pathway for introducing a functional group at the C2 position, which can then be converted to an aldehyde.

Alternatively, a well-established method is the Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and dimethylformamide (DMF) reagent to formylate electron-rich aromatic and heterocyclic rings. researchgate.net While not strictly organocatalytic in the modern sense, it is a classic metal-free method. A one-pot, multistep strategy for the meta-selective C-H formylation of pyridines via streptocyanine intermediates has also been developed, offering a direct route to nicotinaldehyde derivatives. nih.gov

| Method | Precursor | Catalyst/Reagent | Key Intermediate |

| NHC Catalysis | 4-Fluoro-3-methylpyridine | NHC, Oxidant, Formylating Agent | Breslow Intermediate |

| Photochemical Radical Coupling | 4-Fluoro-3-methylpyridine | Dithiophosphoric acid, Light | Pyridinyl Radical |

| Vilsmeier-Haack Reaction | 4-Fluoro-3-methylpyridine | POCl₃, DMF | Vilsmeier Reagent |

| Streptocyanine Intermediate | 4-Fluoro-3-methylpyridine | Secondary amine, Formylating agent | Streptocyanine Dye |

This table outlines potential organocatalytic and related metal-free strategies for the introduction of an aldehyde group onto a 4-fluoro-3-methylpyridine core.

Flow Chemistry and Continuous Manufacturing of this compound

The synthesis of complex molecules, especially those involving hazardous reagents or unstable intermediates, can be significantly improved by transitioning from traditional batch processing to continuous flow manufacturing. springernature.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved product consistency. mdpi.comnih.gov

A hypothetical continuous flow synthesis of this compound could begin with the lithiation of a suitable precursor, such as 2-bromo-4-fluoro-3-methylpyridine. Organolithium chemistry is particularly well-suited for flow reactors, as the short residence times at controlled low temperatures minimize the decomposition of the highly reactive organometallic intermediates. uniba.itacs.orgresearchgate.net

The process would involve pumping a solution of the pyridine precursor and an organolithium reagent (e.g., n-BuLi) through a microreactor for rapid mixing and lithium-halogen exchange. The resulting lithiated intermediate would then immediately converge with a stream of a formylating agent, like DMF, in a second reactor or a T-mixer, followed by an in-line quench. nih.govrsc.org This entire sequence, from starting material to the final aldehyde, could be accomplished in minutes with minimal manual handling. Such a system can be automated to optimize reaction conditions and scale up production safely and efficiently. nih.govornl.gov

| Synthesis Stage | Reactor Type | Temperature (°C) | Residence Time | Reagents |

| Lithiation | Microreactor Coil (PFA) | -60 to -78 | < 10 seconds | 2-Bromo-4-fluoro-3-methylpyridine, n-BuLi |

| Formylation | T-Mixer + Coil Reactor | -60 to -20 | < 2 minutes | Lithiated Intermediate, DMF |

| Quenching | T-Mixer | 0 to 25 | < 5 seconds | Reaction Mixture, Sat. NH₄Cl(aq) |

| Extraction | Membrane-based Separator | Ambient | Continuous | Aqueous/Organic Phases |

This table illustrates a conceptual design for a multi-stage continuous flow process for the synthesis of this compound.

Reactivity and Chemical Transformations of 4 Fluoro 3 Methylpicolinaldehyde

Aldehyde Moiety Reactivity

The aldehyde group in 4-fluoro-3-methylpicolinaldehyde is an electrophilic center, readily undergoing nucleophilic attack. Its reactivity is modulated by the electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen, which can enhance the electrophilicity of the carbonyl carbon.

Nucleophilic Additions and Condensations

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, leading to addition and condensation products.

Formation of Imines and Oximes

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While specific studies on this compound are not extensively documented, the general reaction is well-established for various aldehydes, including other pyridine aldehydes. wikipedia.org

The formation of an oxime occurs through the reaction of the aldehyde with hydroxylamine (B1172632). This condensation reaction is a reliable method for the characterization and derivatization of aldehydes. The reaction proceeds via a similar mechanism to imine formation, involving nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

| Reactant | Product | Reaction Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Hydroxylamine (NH₂OH) | Oxime | Nucleophilic Addition-Elimination |

Aldol (B89426) and Related Condensations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.orglibretexts.org It involves the reaction of an enolate ion with a carbonyl compound. libretexts.orglibretexts.orgbham.ac.uk this compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol condensations with ketones or other aldehydes that can form an enolate. libretexts.org For instance, in a reaction with a ketone like acetone (B3395972), the enolate of acetone would attack the carbonyl carbon of this compound. The resulting β-hydroxy ketone can then undergo dehydration to yield an α,β-unsaturated ketone. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Enolizable Ketone/Aldehyde | β-Hydroxy Carbonyl / α,β-Unsaturated Carbonyl | Aldol Addition/Condensation |

Grignard and Organometallic Reagent Additions: Regioselectivity

Grignard reagents (RMgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols upon workup. pressbooks.publibretexts.orglibretexts.org The reaction of this compound with a Grignard reagent, such as an alkyl or aryl magnesium halide, is expected to proceed with high regioselectivity, with the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon. This addition would result in the formation of a new carbon-carbon bond and, after acidic workup, a secondary alcohol. The presence of the fluorine atom and the pyridine nitrogen may influence the reaction rate but is not expected to alter the fundamental course of the nucleophilic addition to the aldehyde. pressbooks.publibretexts.org

| Grignard Reagent (RMgX) | Initial Product | Final Product (after workup) |

| Alkyl/Aryl Magnesium Halide | Magnesium Alkoxide | Secondary Alcohol |

Oxidation Pathways to 4-Fluoro-3-methylpicolinic Acid

| Starting Material | Product |

| This compound | 4-Fluoro-3-methylpicolinic Acid |

Reduction Reactions to Corresponding Alcohols

The aldehyde group can be readily reduced to a primary alcohol, (4-fluoro-3-methylpyridin-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon protonation during workup, yields the corresponding alcohol. For example, the reduction of the analogous 3-fluoropyridine-2-aldehyde to 3-fluoropyridine-2-methanol has been achieved using sodium borohydride.

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | (4-fluoro-3-methylpyridin-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (4-fluoro-3-methylpyridin-2-yl)methanol |

Reactions at the Methyl Group

The methyl group at the 3-position of the pyridine ring is a key site for functionalization. Its benzylic-like character allows for a range of transformations, including halogenation and oxidation.

Benzylic Functionalization (e.g., halogenation)

The methyl group of this compound is susceptible to benzylic halogenation, a reaction that proceeds via a free radical mechanism. The stability of the resulting benzylic radical is enhanced by resonance with the pyridine ring. libretexts.orgyoutube.com A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. libretexts.org

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. youtube.com This radical subsequently reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the brominated product and a new bromine radical, thus propagating the chain reaction. youtube.com The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which helps to minimize side reactions. libretexts.org

A representative, though not specifically documented for this exact substrate, benzylic bromination reaction is outlined below:

| Reactant | Reagents | Product |

| This compound | NBS, AIBN (cat.), CCl₄, heat | 4-Fluoro-3-(bromomethyl)picolinaldehyde |

Oxidation and Further Derivatization of Methyl Group

The methyl group can be oxidized to various higher oxidation states, such as an aldehyde or a carboxylic acid, providing a pathway to a range of derivatives. The oxidation of methyl groups on heterocyclic rings can be achieved using several methods. harvard.eduscience.govnih.gov

For instance, the oxidation of a methyl group on a pyridine ring to a carboxylic acid has been accomplished using halogen oxidizing agents in the presence of water and actinic radiation. google.com Another approach involves electrochemical oxidation, which has been shown to be effective for the site-selective oxidation of methyl groups on benzoheterocycles to form aromatic acetals. nih.gov

A more indirect method involves a two-step process: benzylic halogenation followed by oxidation. For example, a benzylic dibromide, formed from the reaction with NBS, can be converted to an aldehyde using reagents like silver nitrite (B80452) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The resulting carboxylic acid or aldehyde can then be used in a variety of further derivatizations, such as esterification, amidation, or condensation reactions, significantly expanding the synthetic utility of the original molecule.

Reactivity of the Fluorine Substituent

The fluorine atom at the 4-position plays a crucial role in the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom on the pyridine ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by the electron-withdrawing effect of the ring nitrogen and the aldehyde group. masterorganicchemistry.comyoutube.com This allows for the introduction of a wide range of nucleophiles at the 4-position.

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the pyridyl nitrogen and the ortho-aldehyde, helps to stabilize this intermediate, thereby facilitating the reaction. youtube.com The aromaticity of the ring is restored upon the departure of the fluoride (B91410) ion. masterorganicchemistry.com

A variety of nucleophiles can be employed in these reactions, with amines being particularly common, leading to the formation of 4-amino-3-methylpicolinaldehyde derivatives. nih.govnih.gov The reaction conditions can vary, but often involve heating the reactants in a suitable solvent, sometimes in the presence of a base. nih.govmdpi.com

Below is a table summarizing representative SNAr reactions on related 4-halopyridine systems:

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4-chloroquinolines | Alkylamine | Alcohol or DMF, >120°C, >24h | 4-Alkylaminoquinoline | nih.gov |

| 4-chloroquinolines | Aniline | Brønsted or Lewis acid catalyst | 4-Anilinoquinoline | nih.gov |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine, Ethanol (B145695), reflux | 2-amino-4-substituted-6-chloropyrimidine-5-carbaldehyde | mdpi.com |

| 3-bromo-4-nitropyridine N-oxide | Fluoride ion | Room temperature | 3-fluoro-4-nitropyridine N-oxide | nih.gov |

Impact on Adjacent Ring Reactivity and Electrophilicity

The high electronegativity of the fluorine atom significantly influences the electronic properties of the pyridine ring. It exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the ring carbons, particularly the adjacent C4 and C5 positions. This heightened electrophilicity makes the ring more susceptible to attack by nucleophiles, as seen in SNAr reactions. masterorganicchemistry.com

Furthermore, the presence of the fluorine atom can influence the regioselectivity of other reactions on the pyridine ring. While the fluorine itself is the primary site for SNAr, its electronic influence can affect the reactivity of other positions towards both nucleophilic and electrophilic reagents.

Pyridyl Nitrogen Reactivity

The nitrogen atom in the pyridine ring of this compound retains its basic and nucleophilic character, allowing for a range of chemical transformations.

One common reaction is N-oxidation, typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid. The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. For instance, the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions. nih.gov In some cases, the formation of a pyridine N-oxide can be a strategic step to achieve a desired substitution pattern that is not accessible with the parent pyridine. nih.govyoutube.com

The pyridyl nitrogen can also be involved in the formation of pyridinium (B92312) salts through reaction with alkyl halides or other electrophiles. This quaternization of the nitrogen further activates the pyridine ring towards nucleophilic attack.

More advanced methodologies involve the generation of pyridinyl radicals through single-electron reduction of pyridinium ions. These radicals can then participate in various coupling reactions, offering a novel pathway for the functionalization of the pyridine ring. researchgate.net

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound make it an excellent candidate as a bidentate ligand in coordination chemistry, forming stable chelate complexes with a variety of metal centers. The electronic properties of the substituents on the pyridine ring, namely the electron-withdrawing fluorine atom and the electron-donating methyl group, are expected to modulate the electron density at the nitrogen atom and, consequently, the coordination strength and stability of the resulting metal complexes.

The formation of such complexes is analogous to the coordination behavior of other pyridine-2-carbaldehyde derivatives, which are known to form stable complexes with transition metals. nih.gov The coordination typically involves the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, creating a five-membered chelate ring.

Table 1: Expected Coordination Behavior of this compound with Various Metal Centers

| Metal Ion | Expected Coordination Mode | Potential Properties of the Complex |

| Cu(II) | Bidentate (N,O-coordination) | Catalytic activity, magnetic properties |

| Fe(II)/Fe(III) | Bidentate (N,O-coordination) | Spin-crossover behavior, redox activity |

| Zn(II) | Bidentate (N,O-coordination) | Luminescent properties |

| Ru(II)/Ru(III) | Bidentate (N,O-coordination) | Photophysical and photochemical properties |

| Pd(II)/Pt(II) | Bidentate (N,O-coordination) | Catalytic applications in cross-coupling reactions |

This table is predictive and based on the known coordination chemistry of similar picolinaldehyde ligands.

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen atom allows this compound to undergo N-oxidation and quaternization reactions.

N-Oxidation:

The N-oxidation of pyridines is a common transformation, typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. tandfonline.com The presence of both an electron-withdrawing fluorine and an electron-donating methyl group on the pyridine ring will influence the rate and efficiency of N-oxidation. The electron-withdrawing fluorine atom deactivates the ring towards electrophilic attack, potentially making the N-oxidation more challenging compared to unsubstituted pyridine. Conversely, the electron-donating methyl group may partially offset this deactivation. Studies on substituted pyridines have shown that both electronic and steric factors play a crucial role in the outcome of N-oxidation reactions. nih.govresearchgate.net

Quaternization:

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This SN2 reaction is influenced by the nucleophilicity of the pyridine nitrogen, the nature of the alkylating agent, and the reaction solvent. nih.govmdpi.com The electron-withdrawing fluorine atom in this compound is expected to decrease the nucleophilicity of the nitrogen atom, thus slowing down the rate of quaternization compared to pyridine or 3-methylpyridine. The choice of a suitable alkylating agent and reaction conditions, such as higher temperatures or the use of more reactive alkylating agents (e.g., alkyl triflates), may be necessary to achieve efficient quaternization. google.com

Table 2: Predicted Reagents for N-Oxidation and Quaternization of this compound

| Transformation | Reagent | Expected Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

| N-Oxidation | Hydrogen peroxide / Acetic acid | This compound N-oxide |

| Quaternization | Methyl iodide (CH₃I) | 1-Methyl-4-fluoro-3-methyl-2-formylpyridinium iodide |

| Quaternization | Benzyl bromide (C₆H₅CH₂Br) | 1-Benzyl-4-fluoro-3-methyl-2-formylpyridinium bromide |

This table is predictive and based on general methods for pyridine functionalization.

Comprehensive Reaction Pathway Analysis

Competitive Reaction Pathways and Selectivity Control

In reactions involving this compound, several competitive pathways can be envisaged, and controlling the selectivity is a key challenge.

Nucleophilic Addition to the Aldehyde: The aldehyde group is susceptible to nucleophilic attack. This can compete with reactions at the pyridine nitrogen. For instance, in the presence of strong nucleophiles, addition to the carbonyl group may occur in preference to N-alkylation.

Nucleophilic Aromatic Substitution: The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings, could potentially be displaced by strong nucleophiles. The presence of the electron-withdrawing aldehyde group further activates the ring for such substitutions. However, SNAr on pyridines generally requires harsh conditions or highly activated substrates. nih.gov

Reactions involving the Methyl Group: The methyl group could potentially undergo reactions such as oxidation or halogenation under specific conditions, although these would likely require more forcing conditions compared to reactions at the nitrogen or aldehyde functionalities.

Selectivity Control:

Controlling the selectivity between these pathways can be achieved by careful choice of reagents and reaction conditions.

Protection/Deprotection Strategies: The aldehyde group can be protected, for example, as an acetal (B89532), to prevent nucleophilic attack at the carbonyl group while performing reactions on the pyridine ring.

Choice of Nucleophile: The nature of the nucleophile will play a critical role. Hard nucleophiles are more likely to attack the carbonyl carbon, while softer nucleophiles might favor reaction at the nitrogen or even SNAr.

Catalyst Selection: In metal-catalyzed reactions, the choice of the metal and its ligand sphere can direct the reaction to a specific site on the molecule.

Solvent and Temperature Effects on Reaction Outcomes

Solvent and temperature are critical parameters that can significantly influence the reaction pathways and outcomes for this compound.

Solvent Effects:

The choice of solvent can dramatically affect reaction rates and selectivity.

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally favored for SN2 reactions like quaternization as they can solvate the cation, accelerating the reaction. mdpi.com They are also suitable for many nucleophilic aromatic substitution reactions.

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can participate in hydrogen bonding and may favor reactions where proton transfer is involved. However, they can also act as competing nucleophiles.

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less likely to influence the intrinsic reactivity of the functional groups and are often used when trying to minimize solvent-solute interactions.

Temperature Effects:

Temperature plays a crucial role in overcoming activation barriers and can be used to control the selectivity between competing reactions.

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is likely to be under kinetic control, favoring the product that is formed fastest. At higher temperatures, thermodynamic control may dominate, leading to the most stable product. For example, a reversible nucleophilic addition to the aldehyde might be favored at low temperatures, while an irreversible quaternization might be the major pathway at higher temperatures.

Overcoming Activation Barriers: Reactions with high activation energies, such as the potential SNAr of the fluorine atom, will likely require elevated temperatures to proceed at a reasonable rate.

Table 3: Predicted Influence of Solvent and Temperature on Reactions of this compound

| Reaction | Solvent Choice | Temperature | Expected Outcome |

| N-Oxidation | Chlorinated solvents (e.g., CH₂Cl₂) | Room Temperature | Favorable for m-CPBA oxidation. |

| Quaternization | Acetonitrile or DMF | Room Temperature to Reflux | Increased rate with temperature. |

| Nucleophilic Addition to C=O | Ether or THF | Low Temperature (-78 °C to 0 °C) | Favors kinetic control and minimizes side reactions. |

| SNAr of Fluorine | DMSO or DMF | High Temperature (>100 °C) | May be required to overcome the activation barrier. |

This table provides a predictive analysis based on established principles of organic reactivity.

Applications As a Key Synthetic Intermediate

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. 4-Fluoro-3-methylpicolinaldehyde serves as a crucial starting material for the construction of various heterocyclic systems due to the reactivity of its aldehyde group and the inherent properties of the substituted pyridine (B92270) ring.

The aldehyde functionality of this compound is a key handle for constructing fused ring systems, where the pyridine ring is annulated with another ring. This is particularly relevant for the synthesis of isoquinoline (B145761) and other bicyclic heterocyclic scaffolds, which are present in many biologically active compounds. wikipedia.orgresearchgate.net

Classic methods for isoquinoline synthesis, such as the Pomeranz–Fritsch reaction, involve the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgquimicaorganica.org In an analogous fashion, this compound can be condensed with an aminoacetaldehyde acetal (B89532) to form a Schiff base, which can then undergo intramolecular electrophilic cyclization to yield a fluorinated and methylated benzo[c]pyridine derivative. The electron-donating methyl group and the electron-withdrawing fluorine atom on the pyridine ring influence the reactivity and regioselectivity of the cyclization step.

Furthermore, this aldehyde is a precursor for various multicomponent reactions that lead to fused pyridines. researchgate.netnih.gov For instance, it can participate in condensation reactions with active methylene (B1212753) compounds, followed by intramolecular cyclization, to generate diverse bicyclic systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govnih.gov

Table 1: Examples of Fused Heterocyclic Systems Accessible from Aldehyde Precursors

| Heterocyclic System | General Synthetic Strategy | Role of Aldehyde |

|---|---|---|

| Isoquinolines | Pomeranz–Fritsch Reaction | Condensation with an aminoacetal to form the key Schiff base intermediate. wikipedia.orgquimicaorganica.org |

| Pyrido[2,3-d]pyrimidines | Condensation & Cyclization | Reacts with amino compounds and other building blocks in a one-pot synthesis. nih.gov |

| Pyrazolo[3,4-b]pyridines | Hydrazone Cyclization | Forms a hydrazone intermediate which undergoes intramolecular cyclization. nih.gov |

| 1,8-Naphthyridines | Friedländer Annulation | Condensation with an aminopyridine derivative containing an adjacent active methylene group. nih.gov |

Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prominent in medicinal chemistry. edwiserinternational.com The standard synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. edwiserinternational.comnih.gov While this compound is not a 1,3-dicarbonyl itself, its aldehyde group allows it to be readily converted into a suitable precursor.

One common strategy is the Vilsmeier-Haack reaction. researchgate.net The aldehyde can first be converted to its corresponding hydrazone by reaction with a substituted hydrazine. Treatment of this hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to formylation at the adjacent methyl group, followed by cyclization to yield a substituted 1H-pyrazole-4-carbaldehyde. nih.govresearchgate.net The fluorine atom on the pyridine ring is expected to remain, providing a fluorinated pyrazole (B372694) derivative. Such fluorinated pyrazoles are of significant interest due to their potential to modulate biological activity. mdpi.commit.edu

The aldehyde functional group of this compound reacts readily with hydroxylamine (B1172632) (NH₂OH) or its salts to form the corresponding oxime, this compound oxime. byjus.comwikipedia.org This reaction is a robust and high-yielding conversion that serves as a common method for the protection or derivatization of aldehydes. nih.gov

Reaction Scheme: Oxime Formation

C₇H₆FNO + NH₂OH → C₇H₇FN₂O + H₂O

Oximes are not merely stable derivatives; they are versatile synthetic intermediates. nih.gov They can be reduced to primary amines, hydrolyzed back to the aldehyde, or undergo rearrangement reactions. The Beckmann rearrangement, for example, converts an oxime into an amide under acidic conditions. wikipedia.org Furthermore, oxime derivatives themselves have been investigated for a range of biological activities, including anti-viral applications, making the oxime of this compound a target for drug discovery programs. nih.gov

Table 2: Synthesis of this compound Oxime

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Role in Advanced Organic Synthesis

Beyond its use in constructing specific heterocyclic rings, this compound serves a broader role in advanced organic synthesis as a foundational scaffold for building complex molecular structures and as a precursor to novel functional materials.

In modern drug discovery, a "scaffold" refers to a core molecular framework upon which diverse functional groups can be appended to create a library of compounds for biological screening. The 4-fluoro-3-methylpyridine (B1302952) core of this aldehyde is an attractive scaffold.

The Pyridine Ring: A privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability.

The Aldehyde Group: Acts as a versatile chemical handle for a multitude of transformations, including reductive amination, Wittig reactions, Grignard additions, and aldol (B89426) condensations, allowing for the introduction of significant molecular diversity.

The Fluorine Atom: Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins (by participating in electrostatic or hydrogen-bonding interactions), and modulate physicochemical properties like lipophilicity and pKa.

The Methyl Group: Provides a point of steric influence and can be involved in hydrophobic interactions within a protein binding pocket.

This combination of features makes this compound a valuable starting point for synthesizing complex molecules. For example, it is used as an intermediate in the development of kinase inhibitors for cancer therapy, where the pyridine core can interact with the ATP-binding domain of the target enzyme. vulcanchem.com

The development of new functional materials with tailored optical, electronic, or magnetic properties is a key area of chemical research. polytechnique.edu this compound possesses the necessary structural features to serve as a precursor for such materials.

The aldehyde group can be used to synthesize conjugated molecules, such as Schiff bases (imines) or stilbene (B7821643) analogs (via Wittig reaction), which can exhibit interesting photophysical properties like fluorescence or be used as organic semiconductors. The pyridine nitrogen atom can act as a ligand to coordinate with metal ions. This can lead to the formation of luminescent metal complexes or porous metal-organic frameworks (MOFs). The fluorine and methyl substituents on the pyridine ring play a crucial role in fine-tuning the properties of the final material by influencing its electronic energy levels (HOMO/LUMO), solid-state packing, and solubility. polytechnique.edu

Contribution to Chemical Biology Research (as a precursor)

The strategic placement of the fluorine atom and the methyl group in this compound makes it a highly valuable precursor in medicinal chemistry and chemical biology. The fluorine atom can modulate the physicochemical properties of the final compound, such as its basicity and lipophilicity, which are critical for its pharmacokinetic profile and interaction with biological targets. The methyl group provides a point for further chemical modification, allowing for the exploration of structure-activity relationships.

Ligand Synthesis for Biological Targets

The aldehyde functional group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the construction of a diverse range of molecular architectures. This reactivity has been exploited in the synthesis of potent and selective inhibitors for several protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders.

Notably, derivatives of this aldehyde have been investigated as inhibitors of Tyrosine Kinase 2 (TYK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), both of which are important targets in the development of novel therapeutics. For instance, the picolinamide (B142947) core, which can be derived from this compound, has been identified as a key pharmacophore in the development of selective antibacterials against Clostridioides difficile. nih.gov

The synthesis of such inhibitors often involves the condensation of the aldehyde with various amines or other nucleophiles to form imines, which can then be further modified to generate complex heterocyclic structures. The fluorine and methyl substituents on the pyridine ring play a crucial role in fine-tuning the binding affinity and selectivity of the resulting ligands for their respective biological targets.

| Precursor | Resulting Compound Class | Biological Target | Therapeutic Area |

| This compound | Picolinamide derivatives | Clostridioides difficile | Infectious Diseases |

| This compound | Pyridazine-3-carboxamide derivatives | TYK2 | Autoimmune Diseases |

| This compound | Diaminonicotinamide derivatives | IRAK4 | Cancer, Autoimmune Diseases |

Probing Structure-Activity Relationships in Precursors

The ability to systematically modify the structure of ligands derived from this compound is essential for understanding their structure-activity relationships (SAR). By synthesizing a series of analogues with variations at different positions of the molecule, researchers can identify the key structural features responsible for biological activity and selectivity.

For example, in the development of TYK2 inhibitors, a central pyridyl scaffold, which can be synthesized from precursors like this compound, has been a focus of SAR studies. Modifications to the substituents on the pyridine ring have been shown to significantly impact the potency and pharmacokinetic profile of the inhibitors. nih.gov Similarly, in the design of IRAK4 inhibitors, the exploration of different substituents on the core scaffold has been crucial for achieving high potency and selectivity. researchgate.net

These SAR studies provide valuable insights into the binding mode of the ligands with their target proteins and guide the design of more potent and selective compounds. The presence of the fluorine atom in the precursor is particularly advantageous in this context, as it can be used as a sensitive probe to study interactions within the binding pocket of the target protein.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Field ¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental techniques for characterizing organic compounds. High-field NMR instruments provide superior resolution and sensitivity, which is crucial for the unambiguous assignment of signals in complex molecules like 4-Fluoro-3-methylpicolinaldehyde.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the methyl group. The chemical shift (δ) of the aldehydic proton is anticipated to be in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. oregonstate.edu The two aromatic protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm), with their exact chemical shifts and coupling patterns influenced by the positions of the fluorine, methyl, and aldehyde substituents. oregonstate.edu The methyl group protons are expected to resonate in the upfield region, likely between 2.0 and 2.5 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aldehydic carbon will show a characteristic resonance in the highly deshielded region of 190-200 ppm. oregonstate.edu The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-170 ppm), with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. oregonstate.eduwisc.edu The methyl carbon will appear in the upfield region, generally between 15 and 25 ppm. docbrown.info

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| CHO | ~10.1 | ~193 | s | - |

| C2-H | ~8.5 | ~152 | d | J(H,H) ≈ 5 |

| C5-H | ~7.4 | ~125 | d | J(H,F) ≈ 4, J(H,H) ≈ 5 |

| CH₃ | ~2.3 | ~18 | s | - |

| C3-CH₃ | - | ~135 | - | - |

| C4-F | - | ~165 | - | ¹J(C,F) ≈ 240 |

| C6 | - | ~150 | - | - |

Fluorine NMR (¹⁹F NMR) for Fluoro-Substituent Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. biophysics.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. biophysics.orgalfa-chemistry.com The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing high resolution and sensitivity to the electronic environment of the fluorine atom. biophysics.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the pyridine ring. The chemical shift of this fluorine atom is expected to be in the range typical for fluoroaromatic compounds, which can be influenced by the solvent and the electronic nature of the other substituents on the ring. alfa-chemistry.comucsb.edu Coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (nJCF) can provide further structural confirmation. huji.ac.il

| Nucleus | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | Expected Coupling |

|---|---|---|

| C4-F | -110 to -140 | Coupling to C5-H and C3-CH₃ protons |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule, which is essential for complete structural assignment. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons on the pyridine ring (H-2 and H-5), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the aldehydic proton would show a correlation to the aldehydic carbon, and the aromatic proton signals would correlate to their respective carbon atoms on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. In the case of this compound, HMBC would show correlations from the aldehydic proton to the C2 and C3 carbons of the pyridine ring, and from the methyl protons to the C2, C3, and C4 carbons, thereby confirming the substitution pattern on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). nih.govdntb.gov.ua This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. nih.govresearchgate.net For this compound (C₇H₆FNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

| Molecular Formula | Calculated Exact Mass | Expected HRMS Result |

|---|---|---|

| C₇H₆FNO | 139.0430 | [M+H]⁺ = 140.0508 |

Fragmentation Pattern Analysis in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the mass spectrometer, the molecules are ionized (typically by electron impact), which causes them to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgjove.com

For this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 139. Key fragmentation pathways would likely involve:

Loss of the aldehydic proton: A peak at m/z 138 ([M-H]⁺) is a characteristic fragmentation for aldehydes. jove.comyoutube.com

Loss of the formyl group: A peak at m/z 110 ([M-CHO]⁺) would result from the cleavage of the C-C bond between the pyridine ring and the aldehyde group. libretexts.org

Loss of a methyl radical: A peak at m/z 124 ([M-CH₃]⁺) could occur.

Further fragmentation of the fluorinated pyridine ring would lead to other characteristic ions.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule. The IR spectrum provides clear evidence for the key structural components, most notably the aldehyde carbonyl group and the carbon-fluorine bond.

Expected characteristic absorption bands in the IR spectrum are critical for structural confirmation. vulcanchem.com The aldehyde functional group is identified by a strong, sharp absorption band corresponding to the C=O stretching vibration, typically appearing in the region of 1700 cm⁻¹. vulcanchem.com The presence of the fluorine atom is confirmed by a C-F stretching vibration, which is expected to be found around 1100 cm⁻¹. vulcanchem.com Aromatic ring vibrations further characterize the pyridine core.

Table 1: Expected Infrared Absorption Bands for this compound The data in this table is based on established characteristic frequencies for functional groups and data for analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aldehyde C-H | Stretching | 2900-2800 and 2800-2700 | Weak (often two distinct bands) |

| Aldehyde C=O | Stretching | ~1700 | Strong, Sharp |

| Aromatic C=C and C=N | Ring Stretching | 1600-1450 | Medium-Variable |

| C-F | Stretching | ~1100 | Strong |

Specific Raman spectroscopy data for this compound is not widely available in published literature. However, this technique could serve as a valuable complement to IR spectroscopy. Raman scattering is sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. If applied, it could provide further confirmation of the pyridine ring vibrations and the carbon-carbon single bonds within the structure.

Chromatographic Methodologies for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities, unreacted starting materials, and potential side products, such as positional isomers. These methods are fundamental to assessing the purity of a synthesized batch.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of this compound. A reversed-phase HPLC (RP-HPLC) setup is typically employed for compounds of this nature. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, which allows for effective separation based on hydrophobicity. sigmaaldrich.com

The separation of potential positional isomers, which have nearly identical physical properties, is a significant challenge that HPLC can address. mtc-usa.comnih.gov Using a UV detector, often set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 220-270 nm), allows for sensitive detection and quantification of the compound and any impurities present. sigmaaldrich.com

Table 2: Representative HPLC Method for Purity Analysis This table outlines a typical, scientifically plausible method for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile and Water (or Methanol and a buffered aqueous solution) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detection | UV-Vis Diode Array Detector (DAD) at 220 nm sigmaaldrich.com |

| Injection Volume | 10-25 µL sigmaaldrich.com |

Direct analysis of this compound by Gas Chromatography (GC) presents challenges. The aldehyde functional group is polar and can interact with the stationary phase, leading to poor peak shape (tailing). Furthermore, the compound may have limited thermal stability at the high temperatures used in the GC injector and column. nih.gov

To overcome these issues, a derivatization strategy is typically required. youtube.comyoutube.com Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.govyoutube.com For aldehydes, a common and effective method is silylation, where the polar aldehyde is converted into a non-polar silyl (B83357) ether or acetal (B89532). This process reduces polarity, increases volatility, and improves chromatographic performance. youtube.comresearchgate.net

Table 3: Typical Derivatization and GC Strategy This table outlines a general workflow for the GC analysis of this compound following derivatization.

| Step | Description |

|---|---|

| 1. Derivatization Reagent | Silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net |

| 2. Reaction | The sample is dissolved in an appropriate solvent (e.g., acetonitrile) and reacted with the silylating agent, often with gentle heating to ensure the reaction goes to completion. youtube.com |

| 3. GC Column | A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-35). researchgate.net |

| 4. GC Conditions | Temperature-programmed run to separate the derivatized analyte from other components. |

| 5. Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification and quantification. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimental results from a purified sample are compared against the theoretical values calculated from its molecular formula, C₇H₆FNO. vulcanchem.com A close correlation between the measured and calculated percentages provides strong evidence for the compound's elemental composition and supports the assigned molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₇H₆FNO) Calculated from a molecular weight of 139.13 g/mol . vulcanchem.com

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 60.44% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.35% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 13.65% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.07% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.50% |

Compound Index

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure and geometry of molecules. scielo.org.mx This method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. For a molecule like 4-Fluoro-3-methylpicolinaldehyde, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. scielo.org.mx

The process begins with an initial guess of the molecular structure. The DFT calculation then iteratively solves the Kohn-Sham equations, adjusting the positions of the atoms to minimize the total energy of the molecule. scielo.org.mx Functionals such as Becke's three-parameter hybrid exchange functional (B3) combined with the Lee–Yang–Parr correlation functional (LYP), often denoted as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) to ensure reliable predictions. nih.govconicet.gov.ar The result is a detailed picture of bond lengths, bond angles, and dihedral angles for the molecule in its ground state. scielo.org.mx These geometric parameters are crucial as they influence the molecule's physical and chemical properties, reactivity, and interactions with other molecules. scielo.org.mx

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Pyridine (B92270) Ring Note: This table presents typical parameters for a pyridine derivative optimized with DFT methods and does not represent experimentally verified data for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~1.39 Å |

| Bond Length | C3-C4 | ~1.39 Å |

| Bond Length | C4-F | ~1.35 Å |

| Bond Length | C3-CH3 | ~1.51 Å |

| Bond Length | C2-CHO | ~1.48 Å |

| Bond Angle | C2-C3-C4 | ~118° |

| Bond Angle | F-C4-C5 | ~119° |

| Dihedral Angle | C5-C4-C3-CH3 | ~180° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. DFT calculations are highly effective for determining the energies of these frontier orbitals.

For substituted pyridines, FMO analysis can reveal how substituents alter reactivity. For instance, in a study of related compounds using the CAM-B3LYP-D3 functional, it was found that the HOMO-LUMO gap could be significantly altered by the position and nature of substituents. researchgate.net This change in the energy gap indicates a modification of the molecule's electronic properties and reactivity. A narrowing of the HOMO-LUMO gap often correlates with an enhancement of π-electron delocalization, which can influence the molecule's interactions. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies from a DFT Study on a Related Pyridine Derivative Source: Adapted from a study on related fluoride-sensing molecules. researchgate.net

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -7.5 to -8.5 | Electron Donor |

| LUMO | -1.0 to -2.0 | Electron Acceptor |

| HOMO-LUMO Gap | 5.5 to 7.5 | Reactivity Indicator |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Intramolecular Interactions

To gain deeper insight into bonding and non-covalent interactions, NBO and QTAIM analyses are employed.

Natural Bond Orbital (NBO) Analysis interprets the molecular wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. youtube.com It provides a quantitative picture of electron density distribution, bond strength, and donor-acceptor (hyperconjugative) interactions. youtube.com NBO analysis can identify key stabilizing interactions within a molecule, such as the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.eduresearchgate.net For this compound, NBO analysis would reveal the nature of the C-F bond, the interactions between the pyridine ring and the methyl and aldehyde groups, and the extent of electron delocalization, which are crucial for understanding its stability and reactivity. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) defines chemical structures, including atoms and bonds, based on the topology of the electron density. wikipedia.orggoogle.com Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing for the calculation of atomic properties. uni-rostock.de The theory identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction (e.g., covalent vs. electrostatic). researchgate.net For this compound, QTAIM could be used to characterize the strength and nature of the C-F bond, the C-C and C-N bonds within the aromatic ring, and any potential intramolecular hydrogen bonds. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This is achieved by locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For this compound, this methodology could be applied to study various reactions, such as its oxidation to the corresponding carboxylic acid or its participation in nucleophilic addition reactions at the aldehyde carbon. By calculating the structures and energies of reactants, transition states, intermediates, and products, a complete energy profile for the proposed reaction pathway can be constructed. This provides a theoretical prediction of the most favorable reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations